molecular formula C11H13FN2O3 B1346397 1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol CAS No. 942474-44-4

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

Cat. No. B1346397
M. Wt: 240.23 g/mol
InChI Key: UOPYYFRFTXJMNM-UHFFFAOYSA-N
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Description

“1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.24 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol” consists of a piperidin-4-ol group attached to a 4-fluoro-2-nitrophenyl group . The SMILES string representation of the molecule is [O-]N+C=C1)=C1N(CCC2)CC2O)=O .


Physical And Chemical Properties Analysis

“1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol” is a solid compound . Its molecular weight is 240.24 and its molecular formula is C11H13FN2O3 .

Scientific Research Applications

Reversible Fluorescence Probe Development

A study by Wang, Ni, and Shao (2016) focused on the synthesis of a reversible fluorescent probe that incorporates a piperidine derivative for the cyclic detection of ClO(-)/AA redox cycles in aqueous solutions and living cells. This probe showed sensitive and selective responses, highlighting the compound's potential in biological imaging and redox cycle monitoring (Wang, Ni, & Shao, 2016).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, they established the effectiveness of these derivatives in corrosion protection, demonstrating the compound's utility in material preservation (Kaya et al., 2016).

Radiotracer Development for CB1 Cannabinoid Receptors

The synthesis of a radiotracer, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, by Katoch-Rouse and Horti (2003), for studying CB1 cannabinoid receptors via positron emission tomography showcases the compound's significance in neuroscience research (Katoch-Rouse & Horti, 2003).

Etherification Studies

Wei (2000) explored the etherification of substituted phenylethyl 4-hydroxypiperidines, leading to the preparation of novel compounds with potential applications in chemical synthesis and drug development (Wei, 2000).

Crystallographic Analysis

Awasthi et al. (2014) conducted thermal and crystallographic studies on a piperazine single crystal derived from a similar compound, contributing to the understanding of crystal packing and intermolecular interactions in material science (Awasthi et al., 2014).

Kinetics of Aromatic Nucleophilic Substitution Reactions

Yangjeh and Gholami (2003) studied the reaction kinetics of a similar fluoro-nitro compound with piperidine, shedding light on reaction mechanisms and the effects of solvent polarity, which is crucial for synthetic chemistry applications (Yangjeh & Gholami, 2003).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . It’s classified as a combustible solid .

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-8-1-2-10(11(7-8)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPYYFRFTXJMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)piperidin-4-ol

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